molecular formula C37H33N3O7 B1680012 5-Carboxy-X-rhodamine N-succinimidyl ester CAS No. 209734-74-7

5-Carboxy-X-rhodamine N-succinimidyl ester

Cat. No. B1680012
M. Wt: 631.7 g/mol
InChI Key: BTTBJYLMDASSAS-UHFFFAOYSA-N
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Description

5-Carboxy-X-rhodamine N-succinimidyl ester, also known as 5-ROX, SE, is a labeling reagent used in the preparation of charge-modified dye-labeled Dideoxynucleotide Triphosphates (ddNTP) to “direct-load” DNA sequencing . It is an amine-reactive form of carboxy-X-rhodamine and is widely used for oligonucleotide labeling and automated DNA sequencing applications .


Molecular Structure Analysis

The molecular structure of 5-Carboxy-X-rhodamine N-succinimidyl ester is characterized by an empirical formula of C37H33N3O7 and a molecular weight of 631.67 . The SMILES string representation of the molecule is also provided .


Chemical Reactions Analysis

5-Carboxy-X-rhodamine N-succinimidyl ester is used as an amine coupling reagent to form 5-carboxy-X-rhodamine (ROX) derivatized compounds such as proteins, nucleic acids, and drugs . It is also used in the preparation of charge-modified dye-labeled ddNTPs for “direct-load” DNA sequencing .


Physical And Chemical Properties Analysis

5-Carboxy-X-rhodamine N-succinimidyl ester is a dark red solid that is soluble in DMF and acetonitrile . It has an excitation wavelength of approximately 575 nm and an emission wavelength of approximately 600 nm in 0.1 M phosphate pH 7.0 .

Scientific Research Applications

Synthesis and Reactivity

5-Carboxy-X-rhodamine N-succinimidyl ester is a compound synthesized efficiently from inexpensive materials. Its carboxylic acid group can be activated in situ and conjugated with amino groups of interest. This process is essential in synthesizing various dyes and probes for scientific research (Uddin & Marnett, 2008).

Application in Biological Microscopy

New rhodamines with intense red fluorescence, including those based on 5-carboxy-X-rhodamine, have been developed for use in biological microscopy. These dyes exhibit improved hydrolytic stability and are useful in two-color stimulated emission depletion (STED) fluorescence nanoscopy, significantly enhancing the contrast and resolution of biological samples (Kolmakov et al., 2014).

Role in DNA Sequencing

The compound has been utilized in the synthesis of a cleavable azo linker, which, when conjugated with 5-carboxy-X-rhodamine, forms a potential reversible terminator for DNA sequencing. This method eliminates the need for 3'-OH blocking, making it a valuable tool in genomic research (Tan et al., 2016).

Study of Protein Function in Cells

The fluorescent tagging of proteins, such as bovine brain tau protein with 5-carboxy-X-rhodamine-succinimidyl ester, has been instrumental in studying their intracellular distribution and functions. This approach aids in understanding the cellular dynamics and potential roles of proteins in various biological processes (Lu & Wood, 1993).

Surface-Enhanced Raman Scattering Applications

In the detection of DNA hybridization, particularly for genes like BRCA1 associated with breast cancer, 5-carboxy-X-rhodamine-N-succinimidyl ester plays a crucial role. Covalently attached to oligonucleotide sequences, it enhances Raman signals on silver surfaces, facilitating the distinction between hybridized samples and controls (Allain & Vo‐Dinh, 2002).

Photostable and Water-Soluble Fluorescent Labels

This compound is essential in creating photostable, water-soluble fluorescent labels for biological microscopy. The labels enable high-resolution imaging of cellular components, crucial for advanced studies in cell biology and biochemistry (Boyarskiy et al., 2008).

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTBJYLMDASSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376333
Record name 5-Carboxy-X-rhodamine N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-X-rhodamine N-succinimidyl ester

CAS RN

209734-74-7
Record name 5-Carboxy-X-rhodamine N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-X-rhodamine N-succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Zhao, B Hu, Z Gu, KI Joo, P Wang, Y Tang - Nano today, 2013 - Elsevier
… Rhodamine-labeled APO NCs was obtained through encapsulation of MBP–APO modified with 5-carboxy-X-rhodamine N-succinimidyl ester (mass ratio (MBP–APO:rhodamine) = 4:1). …
Number of citations: 104 www.sciencedirect.com
A Paciello, G Amalfitano, A Garziano… - Advanced …, 2016 - Wiley Online Library
… Rhodaminated GM were obtained by conjugation with 5-carboxy-X-rhodamine N-succinimidyl ester (NHS-Rho) in DMSO solvent to avoid GM swelling and consequent free rhodamine …
Number of citations: 34 onlinelibrary.wiley.com
M Zhao, A Biswas, B Hu, KI Joo, P Wang, Z Gu, Y Tang - Biomaterials, 2011 - Elsevier
… Rhodamine-tagged CP-3 NCs was obtained through encapsulation of CP-3 modified with 5-Carboxy-X-rhodamine N-succinimidyl ester (mass ratio (CP-3: rhodamine): 4:1). …
Number of citations: 195 www.sciencedirect.com
MI Shukoor, F Natalio, MN Tahir… - Advanced functional …, 2009 - Wiley Online Library
… 5-carboxy-x-rhodamine N-succinimidyl ester (5 mg dissolved in dry DMF) and 0.1 mL triethylamine were added, and the resulting solution was stirred for 6 h at 50 8C. The solvent was …
Number of citations: 60 onlinelibrary.wiley.com
CG Lebedenko, ME Murray, BG Goncalves… - ACS …, 2023 - ACS Publications
… 5-Carboxy-X-rhodamine N-succinimidyl ester and flow cytometry staining buffer were obtained from ThermoFisher Scientific (Waltham, MA, USA). N-Hydroxysuccinimide (NHS), 1-ethyl-…
Number of citations: 1 pubs.acs.org
MJ Uddin, BC Crews, I Huda… - ACS Medicinal …, 2014 - ACS Publications
Fluorocoxib A is an effective COX-2-targeted optical imaging agent, used for in vivo detection of inflammatory tissues and premalignant and malignant tumors that express elevated …
Number of citations: 30 pubs.acs.org
MI Shukoor, F Natalio, MN Tahir, T Schladt… - iccm-central.org
Magnetic metal oxide nanoparticles were conjugated to single stranded DNA (ssDNA), and Cytosin-phosphatidyl-Guanosin oligonucleotide (CpG ODN) to detect and activate Toll-like (…
Number of citations: 5 iccm-central.org
FA Millacura, M Li, M Valenzuela-Ortega, CE French - biorxiv, 2019 - biorxiv.org
… been reported; for example, Broccoli2X binds 4 out of the 5 fluorophores analysed (Figure 2a and S1), surprisingly including ROX (5-Carboxy-X-rhodamine N-succinimidyl ester) …
Number of citations: 3 www.biorxiv.org
P Wang… - 2012 - apps.dtic.mil
… Rhodamine-labeled APO NCs was obtained through encapsulation of MBP—APO modified with 5carboxy-X-rhodamine N-succinimidyl ester (mass ratio (MBP—APO:rhodamine) = 4:1). …
Number of citations: 2 apps.dtic.mil
A Dottore - 2019 - digitalcommons.rockefeller.edu
… -3-oxospiro[isobenzofuran1(3H),9’-[1H,5H,9H,11H,15H]xantheno[2,3,4-ij:5,6,7-i’j’]diquinolizin]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione (5-carboxy-X-rhodamine N-succinimidyl ester or X…
Number of citations: 0 digitalcommons.rockefeller.edu

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